REACTION_CXSMILES
|
C1(C(C2CCCCC2)C(O)=O)CCCCC1.C(Cl)(=O)C(Cl)=O.[CH:23]1([CH:29]([N:36]=C=O)[CH:30]2[CH2:35][CH2:34][CH2:33][CH2:32][CH2:31]2)[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1.[N-]=C=O>ClCCl.CN(C)C=O.Cl>[CH:23]1([CH:29]([NH2:36])[CH:30]2[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]2)[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(C(=O)O)C1CCCCC1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
dicyclohexylmethyl isocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(C1CCCCC1)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in acetone (45 mL)
|
Type
|
ADDITION
|
Details
|
treated at 0° C. with a solution of sodium azide (2.6 g) in water (45 mL)
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hr at 0° C.
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
toluene (100 mL) was added
|
Type
|
CUSTOM
|
Details
|
The organic layer (mainly containing dicyclohexylacetyl azide as shown by IR absorption band at 2128 cm−1)
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
washed twice with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
a waxy solid was obtained which
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 8 h
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
the aqeous layer was re-extracted with ethyl ether
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(C1CCCCC1)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |